![molecular formula C15H20O5 B14202128 1,1'-[2,4-Dihydroxy-6-(3-methylbutoxy)-1,3-phenylene]di(ethan-1-one) CAS No. 918814-64-9](/img/structure/B14202128.png)
1,1'-[2,4-Dihydroxy-6-(3-methylbutoxy)-1,3-phenylene]di(ethan-1-one)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-[2,4-Dihydroxy-6-(3-methylbutoxy)-1,3-phenylene]di(ethan-1-one) is a complex organic compound characterized by its unique structure, which includes two ethanone groups attached to a phenylene ring substituted with dihydroxy and methylbutoxy groups
准备方法
The synthesis of 1,1’-[2,4-Dihydroxy-6-(3-methylbutoxy)-1,3-phenylene]di(ethan-1-one) typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the phenylene ring: The phenylene ring is synthesized through a series of reactions involving aromatic compounds.
Substitution reactions: Hydroxy and methylbutoxy groups are introduced to the phenylene ring through substitution reactions.
Attachment of ethanone groups: The final step involves the attachment of ethanone groups to the phenylene ring through condensation reactions.
Industrial production methods may involve similar steps but are optimized for large-scale production, often using catalysts and specific reaction conditions to increase yield and efficiency.
化学反应分析
1,1’-[2,4-Dihydroxy-6-(3-methylbutoxy)-1,3-phenylene]di(ethan-1-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The hydroxy and methylbutoxy groups can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents such as ethanol or dichloromethane.
科学研究应用
1,1’-[2,4-Dihydroxy-6-(3-methylbutoxy)-1,3-phenylene]di(ethan-1-one) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: It is used in the production of specialty chemicals, coatings, and materials with specific properties.
作用机制
The mechanism of action of 1,1’-[2,4-Dihydroxy-6-(3-methylbutoxy)-1,3-phenylene]di(ethan-1-one) involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
1,1’-[2,4-Dihydroxy-6-(3-methylbutoxy)-1,3-phenylene]di(ethan-1-one) can be compared with similar compounds such as:
1-(3-Ethyl-2,4-dihydroxy-6-methoxyphenyl)-1-butanone: This compound has a similar phenylene ring structure but differs in the substituents attached to the ring.
1,1’-Bis(2,6-Dihydroxy-3-Acetyl-4-Methoxyphenyl)Methane: Another similar compound with different substituents and functional groups.
The uniqueness of 1,1’-[2,4-Dihydroxy-6-(3-methylbutoxy)-1,3-phenylene]di(ethan-1-one) lies in its specific combination of substituents, which confer distinct chemical and biological properties.
属性
CAS 编号 |
918814-64-9 |
|---|---|
分子式 |
C15H20O5 |
分子量 |
280.32 g/mol |
IUPAC 名称 |
1-[3-acetyl-2,6-dihydroxy-4-(3-methylbutoxy)phenyl]ethanone |
InChI |
InChI=1S/C15H20O5/c1-8(2)5-6-20-12-7-11(18)13(9(3)16)15(19)14(12)10(4)17/h7-8,18-19H,5-6H2,1-4H3 |
InChI 键 |
IIGFNCQKVBRJJJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCOC1=C(C(=C(C(=C1)O)C(=O)C)O)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


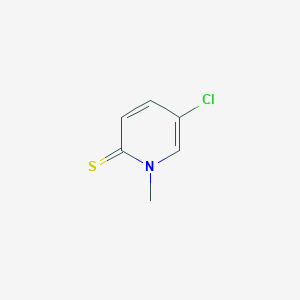
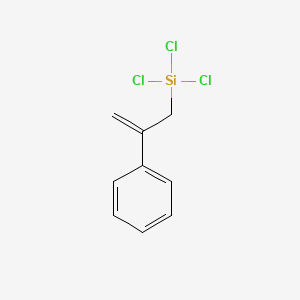
![Ethyl [2-(methylsulfanyl)-1,3-thiazol-5-yl]acetate](/img/structure/B14202053.png)
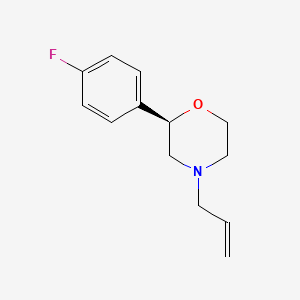


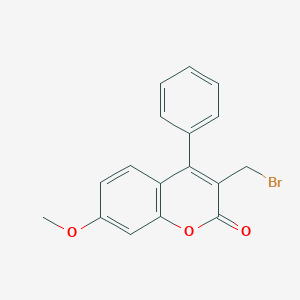
![1H-Pyrrolo[2,3-b]pyridine, 3-[(6-chloro-3-pyridinyl)methyl]-5-(3-thienyl)-](/img/structure/B14202078.png)
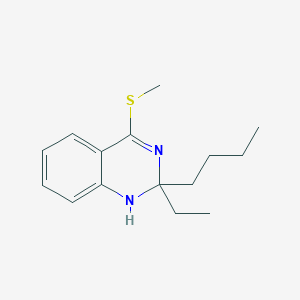
![N-(4-Cyano-1,3-thiazol-2-yl)-N'-[(2,6-difluorophenyl)methyl]thiourea](/img/structure/B14202091.png)
![N,N-Dibenzyl-N'-[3-hydroxy-5-(trifluoromethyl)phenyl]urea](/img/structure/B14202099.png)
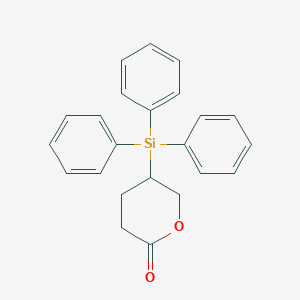
![1-(3-Fluorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one](/img/structure/B14202116.png)

